molecular formula C18H17N3O3S B11029886 N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11029886
M. Wt: 355.4 g/mol
InChI Key: CDZFLAZPKAWJSA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Benzodioxole Group: The benzodioxole moiety can be attached through a nucleophilic substitution reaction, often using a halogenated benzodioxole derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired carboxamide structure, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated benzodioxole derivatives, Lewis acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole, pyrrole, and thiazole rings can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • N-(1,3-benzodioxol-5-yl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • N-(1,3-benzodioxol-5-yl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may exhibit unique properties due to the specific arrangement and length of its alkyl chain. This can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-2-5-13-16(25-18(20-13)21-8-3-4-9-21)17(22)19-12-6-7-14-15(10-12)24-11-23-14/h3-4,6-10H,2,5,11H2,1H3,(H,19,22)

InChI Key

CDZFLAZPKAWJSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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